molecular formula C21H18ClNO3 B3478368 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B3478368
M. Wt: 367.8 g/mol
InChI Key: WQKWXKGOPGVHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that has been synthesized through a series of chemical reactions.

Scientific Research Applications

2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has potential applications in various fields of scientific research. One of the main applications of 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide is in the field of drug discovery. 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has also been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Furthermore, 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to have potential as an antibacterial agent due to its ability to inhibit the growth of bacteria.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory cytokines. 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has also been found to inhibit the activity of the protein P-glycoprotein, which is involved in the transport of drugs across cell membranes.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. For example, 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Furthermore, 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to inhibit the growth of bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide in lab experiments is its potential as a multifunctional agent. 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been found to have potential as an anticancer, anti-inflammatory, and antibacterial agent, which makes it a valuable tool for researchers in various fields. However, one of the limitations of using 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide in lab experiments is its complex synthesis method, which requires careful attention to detail and precise chemical reactions.

Future Directions

There are several future directions for research on 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide. One potential direction is to investigate the potential of 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another potential direction is to investigate the mechanism of action of 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide in more detail, in order to better understand how it exerts its effects. Furthermore, future research could focus on developing more efficient synthesis methods for 2-(4-biphenylyloxy)-N-(5-chloro-2-methoxyphenyl)acetamide, in order to make it more accessible for researchers.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c1-25-20-12-9-17(22)13-19(20)23-21(24)14-26-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKWXKGOPGVHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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